Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate
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Overview
Description
Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromopyridine moiety attached to an amino propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((6-bromopyridin-2-yl)amino)propanoate typically involves the reaction of 6-bromopyridin-2-amine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified through washing with organic solvents and recrystallization to obtain white lamellar crystals .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 3-((6-bromopyridin-2-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: A precursor in the synthesis of ethyl 3-((6-bromopyridin-2-yl)amino)propanoate.
Ethyl 3-amino-3-(pyridin-2-yl)propanoate: A similar compound without the bromine atom, used in similar applications.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H13BrN2O2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
ethyl 3-[(6-bromopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)6-7-12-9-5-3-4-8(11)13-9/h3-5H,2,6-7H2,1H3,(H,12,13) |
InChI Key |
HMDNHSVMVOGEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=NC(=CC=C1)Br |
Origin of Product |
United States |
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